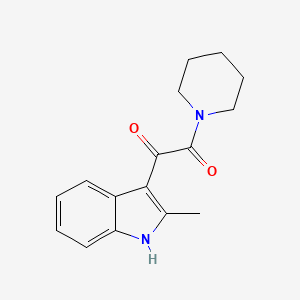

1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione

Description

1-(2-Methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione is a diketone-based heterocyclic compound featuring a 2-methylindole moiety linked to a piperidine ring via a 1,2-diketone bridge. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and drug design. The compound is listed in commercial catalogs (e.g., CymitQuimica Ref: 10-F723243) but lacks extensive pharmacological characterization in the available data .

Properties

IUPAC Name |

1-(2-methyl-1H-indol-3-yl)-2-piperidin-1-ylethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-14(12-7-3-4-8-13(12)17-11)15(19)16(20)18-9-5-2-6-10-18/h3-4,7-8,17H,2,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXOPKDNBHNOEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Methylation: The indole core is then methylated at the 2-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Piperidinyl Substitution: The 3-position of the indole is substituted with a piperidinyl group through a nucleophilic substitution reaction. This can be achieved by reacting the indole derivative with piperidine in the presence of a suitable catalyst.

Formation of the Ethanedione Moiety: The final step involves the introduction of the ethanedione moiety. This can be done by reacting the substituted indole with an appropriate diketone precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Piperidine in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized indole derivatives.

Reduction: Reduced ethanedione derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Biological Activities

Research indicates that 1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione exhibits a range of biological activities:

- Receptor Interactions : The compound has been shown to selectively bind to certain receptors, which is essential for understanding its pharmacodynamics and potential side effects.

Table 1: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Anticancer | Potential activity against various cancer cell lines. |

| Neuroprotective | May offer neuroprotection in models of neurodegeneration. |

| Antidepressant | Possible effects on mood regulation through receptor modulation. |

Therapeutic Applications

Given its diverse biological activities, this compound holds promise in various therapeutic areas:

- Cancer Treatment : Its ability to inhibit cancer cell proliferation suggests it could be developed as an anticancer agent.

- Neurological Disorders : The neuroprotective properties indicate potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Mood Disorders : Its interaction with neurotransmitter receptors may make it a candidate for developing antidepressants.

Case Study 1: Indole Derivatives in Cancer Therapy

A study demonstrated that indole derivatives exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. This suggests that similar structures like this compound may have comparable effects .

Case Study 2: Neuroprotective Effects of Piperidine Compounds

Research on piperidine-containing compounds has shown that they can protect neuronal cells from oxidative stress and apoptosis. This supports the hypothesis that this compound could exhibit similar protective effects in neurological models .

Mechanism of Action

The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The piperidinyl group may enhance the compound’s binding affinity and selectivity towards certain biological targets. The ethanedione moiety can participate in redox reactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : CID:507883 (4-fluoro, benzimidazole) exhibits enhanced pharmacokinetic (PK) profiles compared to reference drugs, likely due to improved solubility and reduced metabolism .

- Aryl Substituents : Compounds like 3c (4-methoxyphenyl) demonstrate higher synthetic yields (78–83%) compared to brominated or fluorinated analogues, suggesting steric and electronic effects influence reactivity .

Physicochemical and Pharmacokinetic Properties

Key Findings :

- CID:507883’s benzimidazole moiety enhances metabolic stability, avoiding common cytochrome P450-mediated degradation .

Biological Activity

1-(2-methyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has the molecular formula and features a piperidine ring attached to an indole moiety. Its synthesis typically involves the reaction of 2-methylindole with piperidine derivatives under specific conditions to yield the desired product. Various synthetic routes have been explored, emphasizing environmentally friendly methods such as solvent-free reactions that enhance yield and reduce waste.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for cancer therapy .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of specific enzymes involved in metabolic pathways. For instance, it inhibits the activity of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer progression. This inhibition may contribute to its anti-inflammatory and analgesic effects.

Neuroprotective Effects

Recent studies suggest that this compound may also possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.

- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly affecting the G2/M checkpoint.

- Enzyme Interaction : By binding to active sites on target enzymes (e.g., COX), it alters their activity, leading to reduced inflammation and tumor growth.

Case Studies

Several studies have documented the effects of this compound on various biological systems:

-

In Vitro Cancer Study : A study conducted on MCF-7 breast cancer cells demonstrated a dose-dependent decrease in cell viability upon treatment with varying concentrations of this compound. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure.

Concentration (µM) Cell Viability (%) 0 100 5 85 10 70 25 40 50 15 - Neuroprotection Study : In a model of oxidative stress using PC12 cells, treatment with the compound reduced cell death by approximately 60% compared to untreated controls when exposed to hydrogen peroxide.

Q & A

Q. Advanced

- Indole substitutions : Adding electron-withdrawing groups (e.g., halogens) enhances receptor binding affinity.

- Piperidine modifications : Methyl or ethyl groups on the piperidine ring alter pharmacokinetics (e.g., metabolic stability).

- Dione moiety : Oxidation state adjustments impact redox activity and target interactions.

Derivatives with 4-diarylmethylpiperazine groups show enhanced anticancer activity in Hela and A-549 cell lines .

What analytical methods resolve contradictions in pharmacological data?

Q. Advanced

- Orthogonal assays : Combine enzyme inhibition (e.g., kinase assays) with cell viability (MTT) to validate target specificity.

- Dose-response curves : Differentiate between true bioactivity and cytotoxicity.

- Computational modeling : Molecular docking identifies off-target interactions that may explain inconsistent results .

What are the challenges in elucidating its mechanism of action?

Q. Advanced

- Target identification : The indole-piperidine scaffold may interact with multiple receptors (e.g., NMDA, GPCRs).

- Redundancy in signaling pathways : Knockout cell models or siRNA silencing are required to isolate primary targets.

- Metabolic interference : Reactive dione metabolites complicate in vivo studies .

What are the compound's key physicochemical properties?

Q. Basic

- Molecular weight : 302.38 g/mol.

- Solubility : >10 mg/mL in DMSO or acetone.

- Stability : Degrades under prolonged UV exposure; store at -20°C in inert atmospheres .

How does its pharmacokinetic profile compare to analogs?

Q. Advanced

- Absorption : The 2-methyl group on indole improves intestinal permeability compared to unsubstituted analogs.

- Metabolism : Piperidine N-methylation reduces CYP450-mediated oxidation, extending half-life.

- Excretion : Higher logP (2.1) increases renal clearance relative to polar derivatives .

What computational models predict its bioactivity?

Q. Advanced

- QSAR models : Correlate substituent electronegativity with antiviral activity (e.g., HIV gp120 binding).

- Molecular dynamics simulations : Predict binding stability to NMDA receptors or kinase domains.

- ADMET prediction : SwissADME or pkCSM tools estimate bioavailability and toxicity .

What in vitro assays assess its biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.